4-Amino-2-(1H-benzoimidazol-2-yl)-phenol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98792-63-3 |
|---|---|
Molecular Formula |
C13H11N3O |
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-amino-2-(1H-benzimidazol-2-yl)phenol |
InChI |
InChI=1S/C13H11N3O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,14H2,(H,15,16) |
InChI Key |
XTZXUCFNTLTPEB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=C3C=C(C=CC3=O)N)N2 |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)N)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Amino 2 1h Benzoimidazol 2 Yl Phenol and Its Derivatives
Conventional Synthetic Routes to Benzimidazole-Phenol Systems
The synthesis of the benzimidazole-phenol scaffold, a core component of the target molecule, has traditionally relied on well-established condensation and coupling reactions. These methods are foundational in heterocyclic chemistry and have been adapted for the creation of a wide array of benzimidazole (B57391) derivatives.
Condensation Reactions with o-Phenylenediamine (B120857) Derivatives
A primary and widely utilized method for constructing the benzimidazole ring is the condensation of an o-phenylenediamine derivative with a carboxylic acid or its equivalent. In the context of synthesizing phenolic benzimidazoles, this typically involves the reaction of an appropriately substituted o-phenylenediamine with a phenolic carboxylic acid. For instance, the reaction of 3,4-diaminophenol (B1333219) with 4-hydroxybenzoic acid under acidic conditions, often with a catalyst like polyphosphoric acid (PPA), can yield the corresponding benzimidazole-phenol structure. The reaction proceeds through the formation of an amide intermediate, followed by an intramolecular cyclization and dehydration to form the stable benzimidazole ring. The specific substitution pattern on the resulting benzimidazole-phenol is determined by the choice of the starting o-phenylenediamine and the phenolic carboxylic acid.
Diazotization and Coupling Strategies for Phenolic Azo Derivatives
Another classical approach to synthesizing functionalized phenolic compounds involves diazotization and coupling reactions, which can be adapted for the synthesis of precursors to amino-substituted benzimidazole-phenols. This strategy often begins with an aromatic amine, which is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This highly reactive diazonium salt is then coupled with a phenol (B47542) to form an azo compound. For the synthesis of a precursor to 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol, one could envision a route where a benzimidazole-containing amine is diazotized and coupled with phenol, or where a diazotized aminophenol is coupled with a benzimidazole derivative. The resulting azo compound can then be reduced to the corresponding amine, providing the final amino-substituted phenolic benzimidazole.
Mannich Reaction in the Synthesis of Substituted Phenolic Benzimidazoles
The Mannich reaction is a powerful tool for the aminomethylation of acidic protons, and it has been effectively employed in the functionalization of phenolic benzimidazoles. This reaction introduces a substituted aminomethyl group onto the phenolic ring, leading to a variety of derivatives with potential applications in medicinal chemistry and material science.
Mono- and Bis-Mannich Base Formation from 4-(1H-benzimidazol-2-yl)phenol
Research has demonstrated that 4-(1H-benzimidazol-2-yl)phenol can serve as a substrate for the Mannich reaction, leading to the formation of both mono- and bis-Mannich bases. The reaction involves the condensation of 4-(1H-benzimidazol-2-yl)phenol with formaldehyde (B43269) and a secondary amine. The acidic proton of the phenolic hydroxyl group facilitates the reaction, and the substitution occurs at the ortho position(s) to the hydroxyl group. Depending on the stoichiometry of the reactants, either a single aminomethyl group is introduced (mono-Mannich base) or two aminomethyl groups are introduced (bis-Mannich base).
Amines Employed in Mannich Base Synthesis
A range of secondary amines have been successfully utilized in the Mannich reaction with 4-(1H-benzimidazol-2-yl)phenol, allowing for the synthesis of a diverse library of derivatives. The choice of amine influences the properties of the resulting Mannich base. Commonly employed amines include:
Dimethylamine: Leads to the formation of a dimethylaminomethyl substituent.
Pyrrolidine: Results in a pyrrolidinomethyl group.
Piperidine: Introduces a piperidinomethyl moiety.
N-Methylpiperazine: Yields a (4-methylpiperazin-1-yl)methyl group.
Morpholine: Results in a morpholinomethyl substituent.
The general structure of the resulting Mannich bases can be represented as 4-(1H-benzimidazol-2-yl)-2-(aminomethyl)phenol for the mono-adducts and 4-(1H-benzimidazol-2-yl)-2,6-bis(aminomethyl)phenol for the bis-adducts.
Advanced Synthetic Approaches for Benzimidazole-Phenol Compounds
While conventional methods remain valuable, research continues to explore more advanced and efficient synthetic strategies for the preparation of benzimidazole-phenol compounds. These modern approaches often focus on improving reaction conditions, increasing yields, and allowing for greater molecular diversity. Microwave-assisted synthesis, for example, has emerged as a powerful technique to accelerate the condensation reaction between o-phenylenediamines and carboxylic acids, often leading to shorter reaction times and cleaner products. Furthermore, the use of novel catalysts, such as ionic liquids or solid-supported reagents, is being investigated to facilitate greener and more sustainable synthetic protocols. The development of one-pot, multi-component reactions is another area of active research, aiming to construct complex benzimidazole-phenol derivatives in a single synthetic operation from simple starting materials.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds like benzimidazoles. jocpr.comjchemrev.com This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. jchemrev.com
In a typical microwave-assisted synthesis of benzimidazole derivatives, a mixture of an o-phenylenediamine and an aldehyde or carboxylic acid is irradiated with microwaves. jocpr.commdpi.com For the synthesis of this compound, this would involve the condensation of 3,4-diaminophenol with an appropriate aldehyde or carboxylic acid under microwave irradiation. The use of a catalyst, such as glacial acetic acid or a solid support, can further enhance the reaction efficiency. jocpr.comjchemrev.com For instance, the synthesis of 2-(substituted phenyl)-1H-benzimidazole derivatives has been achieved with good yields under solvent-free conditions using microwave irradiation. jchemrev.com
One specific protocol involves dissolving o-phenylenediamine (OPA) in ethanol (B145695) with a few drops of 5% ammonium (B1175870) chloride. A separate solution of the desired phenolic acid in ethanol is prepared and heated. The two solutions are then mixed and subjected to microwave irradiation at 400 MHz for a short duration, leading to the precipitation of the 2-(4-phenyl substituted)-1H-benzimidazole product. mdpi.com
Table 1: Examples of Microwave-Assisted Synthesis of Benzimidazole Derivatives
| Reactants | Catalyst/Solvent | Microwave Conditions | Product | Reference |
| o-Phenylenediamine, Formic acid | None | Domestic microwave oven | Benzimidazole | jocpr.com |
| o-Phenylenediamine, Aromatic aldehyde | Oxalic acid | Not specified | 2-Aryl benzimidazole | jchemrev.com |
| o-Phenylenediamine, Aromatic aldehyde | H₂SO₄-SiO₂ | 80°C, 5 min | 2-Aryl benzimidazole | jchemrev.com |
| 2-Acetyl benzimidazoles, Substituted aldehydes | Potassium hydroxide/Methanol | 300 watts, 30s - 2 min | Benzimidazolyl chalcones | rasayanjournal.co.in |
| o-Phenylenediamine, Benzoic acid/Gallic acid | Ammonium chloride/Ethanol | 400 MHz, 10 min | 2-Phenyl-1H-benzimidazole, 5-(1H-Benzimidazol-2-yl)benzene-1,2,3-triol | mdpi.com |
| Aromatic aldehydes, Ammonium acetate (B1210297), Benzil | Cr₂O₃ nanoparticles/Water | 400 W, 4-9 min | Polysubstituted imidazoles | nih.gov |
Catalyst-Mediated Synthesis (e.g., Ammonium Chloride Catalysis)
Catalyst-mediated synthesis provides an alternative and often highly effective route to benzimidazole derivatives. Ammonium chloride (NH₄Cl) has been identified as a commercially available, environmentally benign, and efficient catalyst for this purpose. researchgate.net
The synthesis of 2-arylbenzimidazoles can be achieved through the condensation reaction of o-phenylenediamine and various carbonyl compounds in the presence of ammonium chloride. researchgate.net Research has shown that using NH₄Cl as a catalyst can result in high yields, ranging from 75% to 94%. researchgate.net The reaction conditions are typically mild, often proceeding at room temperature. researchgate.net
In a study optimizing the reaction, various ammonium salts were tested, with ammonium chloride providing the highest yield of 2-phenyl-1H-benzo[d]imidazole (94%) in chloroform (B151607) after 4 hours at room temperature. researchgate.net The versatility of this method allows for the synthesis of a wide range of benzimidazole derivatives by varying the aldehyde or ketone starting material. researchgate.net
Table 2: Ammonium Chloride Catalyzed Synthesis of 2-Arylbenzimidazoles
| Aldehyde | Solvent | Catalyst Amount (mol) | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | CHCl₃ | 4 | 4 | 94 | researchgate.net |
| 4-Chlorobenzaldehyde | CHCl₃ | 4 | 4.5 | 92 | researchgate.net |
| 4-Nitrobenzaldehyde | CHCl₃ | 4 | 3 | 90 | researchgate.net |
| 4-Methylbenzaldehyde | CHCl₃ | 4 | 5 | 88 | researchgate.net |
| 4-Methoxybenzaldehyde | CHCl₃ | 4 | 5 | 85 | researchgate.net |
Fragment-Based Synthesis Methodologies
Fragment-based synthesis is a strategic approach where smaller, functionalized molecular fragments are combined to construct a more complex molecule. This methodology allows for the systematic exploration of chemical space and the optimization of desired properties. In the context of this compound derivatives, this approach can be utilized to introduce diverse functionalities.
While a specific fragment-based synthesis for the title compound is not explicitly detailed in the provided results, the general principles can be applied. For example, one could envision a strategy where a protected 3,4-diaminophenol fragment is reacted with a variety of carboxylic acid or aldehyde fragments to generate a library of benzimidazole derivatives. Subsequent deprotection would yield the final products. This approach is inherent in many of the synthetic methods described, where o-phenylenediamine serves as a core fragment. jocpr.comresearchgate.net
Synthesis of Structural Analogs and Conjugates
The core structure of this compound can be modified to create structural analogs and conjugates with potentially enhanced or novel biological activities. Two notable examples are the incorporation of thiosemicarbazide (B42300) moieties and the preparation of 1,3,4-oxadiazole-benzimidazole derivatives.
Incorporation of Thiosemicarbazide Moieties
Thiosemicarbazide derivatives of benzimidazoles are of interest due to their potential biological activities. The synthesis of these compounds typically involves the condensation reaction of a benzimidazole derivative containing a hydrazide group with an appropriate isothiocyanate or by reacting a benzimidazole-2-thiol with a hydrazide and subsequent cyclization.
A general method for synthesizing thiosemicarbazide derivatives involves the reaction of various aldehydes or ketones with thiosemicarbazide or its derivatives. nih.gov This reaction proceeds efficiently and yields products with good bioactivity. nih.gov Although a direct synthesis starting from this compound is not described, a plausible route would involve converting the amino group to a hydrazide, followed by reaction with an isothiocyanate.
Preparation of 1,3,4-Oxadiazole-Benzimidazole Derivatives
The combination of the benzimidazole and 1,3,4-oxadiazole (B1194373) ring systems has been explored to create hybrid molecules with interesting pharmacological profiles. researchgate.netjchemrev.com The synthesis of these derivatives often starts from a benzimidazole precursor containing a carboxylic acid or hydrazide functionality.
One common strategy involves the conversion of a benzimidazole carboxylic acid to the corresponding hydrazide. This hydrazide is then cyclized to form the 1,3,4-oxadiazole ring using various reagents. For example, a benzimidazole-2-yl-phenyl hydrazide can be cyclized with different reagents to introduce substituents on the oxadiazole ring. jchemrev.com
Another approach involves the reaction of a benzimidazole derivative with a pre-formed 1,3,4-oxadiazole moiety. researchgate.net For instance, a compound containing a 1,3,4-oxadiazole ring with a reactive group can be coupled with a benzimidazole derivative to form the final conjugate. researchgate.net The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles can be achieved by reacting a hydrazide with a carboxylic acid in the presence of a dehydrating agent like POCl₃. nih.gov
Computational and Theoretical Investigations of 4 Amino 2 1h Benzoimidazol 2 Yl Phenol and Analogs
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules. For 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol and its analogs, methods such as Density Functional Theory (DFT), Hartree-Fock (HF), and semi-empirical calculations are employed to predict their behavior and characteristics.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used method for investigating the electronic structure of benzimidazole (B57391) derivatives due to its balance of accuracy and computational cost. researchgate.netresearchgate.net Studies on compounds structurally similar to this compound, such as 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, have utilized DFT methods, specifically B3LYP with a 6-31G(d) basis set, to calculate molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.net These calculations have shown good agreement with experimental data, confirming the reliability of DFT in predicting the structural parameters of such molecules. researchgate.net
For instance, in the theoretical study of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, the optimized geometry obtained from DFT calculations reproduced the crystal structure parameters with high accuracy. researchgate.net Furthermore, DFT has been employed to analyze the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the chemical reactivity and electronic transitions within the molecule. researchgate.netekb.eg The energy gap between HOMO and LUMO provides insights into the molecule's stability and its potential for applications in areas like nonlinear optics. nih.gov
| Parameter | Description | Significance |
| HOMO (Highest Occupied Molecular Orbital) | The highest energy level occupied by electrons. | Indicates the ability to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) | The lowest energy level not occupied by electrons. | Indicates the ability to accept electrons. |
| Energy Gap (HOMO-LUMO) | The energy difference between HOMO and LUMO. | Relates to the chemical reactivity and stability of the molecule. |
Hartree-Fock (HF) Methods
Hartree-Fock (HF) calculations, while generally less accurate than DFT for many-electron systems due to the neglect of electron correlation, are still valuable for providing a qualitative understanding of the electronic structure. In the study of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, HF methods with a 6-31G(d) basis set were used alongside DFT to calculate molecular geometry, vibrational frequencies, and NMR chemical shifts. researchgate.net The results from HF calculations were compared with experimental data and DFT results to provide a comprehensive analysis. researchgate.net
Although HF may not always provide quantitatively accurate energy predictions, it serves as a good starting point for more advanced calculations and can offer useful insights into the electronic distribution and molecular orbitals of benzimidazole derivatives.
Semi-Empirical Calculations (e.g., AM1) for Energy Profiles
Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less expensive alternative for studying large molecules. researchgate.net These methods are particularly useful for exploring the potential energy surface and determining conformational preferences. For example, AM1 calculations were used to determine the conformational flexibility of 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline by calculating the molecular energy profile as a function of a selected torsion angle. researchgate.net The energy profile was obtained by varying the dihedral angle from -180° to +180° in steps of 5°, revealing the most stable conformations. researchgate.net
AM1 has also been successfully applied to study the tautomerism of substituted 2-hydroxybenzimidazoles, providing insights into the relative stabilities of different tautomeric forms. researchgate.netnih.gov These calculations, while approximate, are valuable for initial conformational screening and for studying dynamic processes like internal rotation. researchgate.netresearchgate.net
Molecular Conformation and Tautomeric Studies
The three-dimensional structure and the potential for tautomerism are critical aspects of the chemistry of this compound and its analogs, influencing their physical, chemical, and biological properties.
Conformational Flexibility Analysis
The conformational flexibility of this compound is primarily associated with the rotation around the single bond connecting the phenol (B47542) and benzimidazole rings. The planarity of the molecule is a key determinant of its properties. X-ray diffraction studies of the related compound 2-(1H-Benzimidazol-2-yl)phenol have shown that the molecule is essentially planar, with a very small dihedral angle between the imidazole (B134444) and the attached benzene (B151609) ring. nih.govresearchgate.net Specifically, the dihedral angle was found to be 0.37(13)°. researchgate.net Similarly, for 4-(1H-Benzo[d]imidazol-2-yl)phenol, the benzimidazole system is nearly coplanar with the phenol ring, exhibiting a dihedral angle of 8.11(5)°. researchgate.net
Computational studies on substituted benzenes and cyclohexanes provide general principles that can be applied to understand the conformational preferences of the title compound. rsc.orglibretexts.orglibretexts.org For instance, the interplay of steric and electronic effects governs the most stable conformation. In the case of this compound, an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzimidazole ring is expected to play a significant role in stabilizing a planar conformation, forming an S(6) ring motif as observed in 2-(1H-Benzimidazol-2-yl)phenol. nih.govresearchgate.net
| Compound | Method | Dihedral Angle (°) |
| 2-(1H-Benzimidazol-2-yl)phenol | X-ray Diffraction | 0.37(13) researchgate.net |
| 4-(1H-Benzo[d]imidazol-2-yl)phenol | X-ray Diffraction | 8.11(5) researchgate.net |
| 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline | AM1 Calculation | Varies with rotation |
Tautomeric Equilibria Evaluation
Benzimidazole derivatives, particularly those with hydroxyl substitutions, can exhibit tautomerism. For this compound, several tautomeric forms are possible, including the phenol-imine and keto-amine forms, as well as annular tautomerism involving the N-H proton of the imidazole ring.
Theoretical studies on substituted 2-hydroxybenzimidazoles using semi-empirical methods like AM1 and PM3 have shown that the relative stabilities of the tautomers are influenced by the nature and position of substituents. researchgate.netnih.gov These studies revealed that for many substituted 2-hydroxybenzimidazoles, the 3H and keto forms are favored. researchgate.net The equilibrium between these forms is crucial as different tautomers can exhibit distinct chemical and photophysical properties. For example, in related systems like 2-(2'-hydroxyphenyl)benzimidazole, the excited-state intramolecular proton transfer (ESIPT) from the phenol to the imine nitrogen leads to a keto-like tautomer with a large Stokes shift in its fluorescence spectrum.
The evaluation of tautomeric equilibria often involves calculating the relative energies of the different tautomers. These calculations can be performed using various computational methods, with DFT and higher-level ab initio methods providing more accurate energy differences. The solvent can also play a significant role in the position of the tautomeric equilibrium.
Electronic Properties and Reactivity Predictions
Computational chemistry provides powerful tools to predict the electronic behavior and reactivity of molecules like this compound. By simulating the molecule's electronic structure, we can gain insights into its stability, reactivity, and spectroscopic characteristics.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry used to explain chemical reactivity. youtube.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties. researchgate.net
For benzimidazole derivatives, the HOMO is typically distributed over the electron-rich parts of the molecule, while the LUMO is located on the electron-deficient regions. In the case of this compound, the amino (-NH2) and hydroxyl (-OH) groups are strong electron donors, while the benzimidazole ring can act as an electron acceptor. Therefore, the HOMO is expected to be localized mainly on the phenol ring and the amino group, whereas the LUMO would be centered on the benzimidazole moiety.
A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net Computational studies on analogous benzimidazole structures have been performed to calculate these energy values and predict reactivity. For instance, studies on 2-aminobenzimidazole (B67599) have quantified the energies of its frontier orbitals. researchgate.net
Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzimidazole Analog
| Molecular Orbital | Energy (eV) - Gas Phase | Energy (eV) - DMSO |
|---|---|---|
| HOMO | -5.78 | -5.69 |
| LUMO | -0.95 | -1.12 |
| HOMO-LUMO Gap (ΔE) | 4.83 | 4.57 |
Note: This table is illustrative and based on data for analogous compounds like 2-aminobenzimidazole. Specific values for this compound would require dedicated DFT calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an effective tool for predicting the reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent regions with intermediate potential.
For this compound, the MEP map would likely show a high negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the benzimidazole ring, indicating these as primary sites for electrophilic interaction. Conversely, the hydrogen atoms of the amino and hydroxyl groups would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. Such analysis helps in understanding intermolecular interactions, including hydrogen bonding. researchgate.netresearchgate.net
Computational Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR)
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules, such as their UV-Vis absorption spectra and Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental data.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and corresponding absorption wavelengths (λmax) of a molecule. For benzimidazole derivatives, the absorption maxima observed in UV-Vis spectra correspond to electron transitions between frontier orbitals, such as the HOMO to LUMO transition. researchgate.net Calculations performed in different solvents can also simulate the solvatochromic effects. researchgate.net
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the isotropic magnetic shielding tensors, which are then converted into NMR chemical shifts (δ). Theoretical 1H and 13C NMR spectra can be generated and compared with experimental data to aid in the structural elucidation of complex molecules. nih.govacs.org Studies on similar benzimidazole structures have shown good agreement between calculated and experimental NMR chemical shifts. acs.orgrsc.org
Table 2: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Benzimidazole Analog
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C=O | 166.2 | 164.1 |
| Aromatic C | 152.5 | 151.8 |
| Aromatic C | 135.8 | 135.2 |
| Aromatic C | 129.1 | 128.5 |
| Aromatic C | 123.0 | 122.6 |
| Aromatic C | 115.3 | 114.9 |
| CH3 | 55.8 | 55.4 |
Note: This table is illustrative, based on data for analogous compounds. acs.orgrsc.org The specific chemical shifts for this compound would depend on its unique electronic environment.
Solvation Effects Modeling
The properties and reactivity of a molecule can be significantly influenced by its solvent environment. Computational models are used to simulate these solvation effects, providing a more accurate description of the molecule's behavior in solution.
Polarizable Continuum Model (PCM)
The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. In this approach, the solvent is treated as a continuous dielectric medium characterized by its dielectric constant. The solute molecule is placed within a cavity in this continuum, and the electrostatic interactions between the solute and the polarized dielectric are calculated. PCM is effective in describing the bulk electrostatic effects of the solvent on the solute's geometry, electronic properties, and spectra. researchgate.net For instance, theoretical UV-Vis spectra of benzimidazole derivatives have been calculated using PCM to account for the influence of solvents like ethanol (B145695) and water, showing better agreement with experimental measurements. researchgate.net
Onsager Model
The Onsager model is another implicit solvation model that approximates the solute molecule as a dipole within a spherical cavity surrounded by a dielectric continuum. This model is particularly useful for calculating the reaction field, which is the electric field induced in the solvent by the solute's dipole moment. The reaction field, in turn, polarizes the solute, affecting its energy and properties. Although it is a simpler model compared to PCM, the Onsager model provides valuable qualitative insights into how a solvent's polarity can influence a molecule's stability and electronic structure.
Molecular Docking Simulations for Biological Target Interactions
Computational molecular docking simulations have become an indispensable tool in drug discovery and development for predicting the binding modes and affinities of small molecules to biological macromolecules. This section focuses on the computational and theoretical investigations into the interactions of this compound and its analogs with various biological targets, particularly enzymes.
Enzyme Active Site Interactions
Molecular docking studies have provided significant insights into how benzimidazole derivatives, including analogs of this compound, interact with the active sites of various enzymes. These studies are crucial for understanding the mechanism of action and for the rational design of more potent and selective inhibitors.
For instance, analogs of the target compound have been investigated as inhibitors of protein kinase FGFR1, which is a key player in tumorigenesis. Molecular docking of 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one derivatives revealed specific interactions within the FGFR1 kinase domain. The proposed binding mode suggests that the benzimidazole core and the appended phenyl group engage in critical hydrogen bonding and hydrophobic interactions with key amino acid residues in the enzyme's active site. nih.gov
Similarly, derivatives of 4-(1H-benzimidazol-2-yl)benzene-1,3-diol have been studied as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. Docking simulations indicated that these compounds primarily interact with the catalytic site of AChE. nih.gov The presence of hydroxyl and amino groups on the phenolic and benzimidazole rings, respectively, are thought to be crucial for forming hydrogen bonds with amino acid residues in the active site, thereby inhibiting the enzyme's activity. nih.govnih.gov
Furthermore, molecular docking of other benzimidazole analogs has been performed against enzymes like cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. These studies have highlighted the importance of the benzimidazole scaffold in fitting into the hydrophobic channel of the COX-2 active site and interacting with key residues.
A study on 4-aminophenol (B1666318) derivatives, which represent a significant structural component of the title compound, also demonstrated their potential to interact with the active sites of α-amylase and α-glucosidase, enzymes relevant to diabetes. mdpi.com
The following table summarizes the key interacting residues for some benzimidazole analogs with their respective enzyme targets, as identified through molecular docking studies.
| Analog Compound | Target Enzyme | Key Interacting Amino Acid Residues | Reference |
| 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one derivatives | FGFR1 | Not explicitly detailed in the abstract | nih.gov |
| 4-(1H-benzimidazol-2-yl)benzene-1,3-diol derivatives | AChE | Not explicitly detailed in the abstract | nih.gov |
Ligand-Protein Binding Modes and Affinities
The binding mode and affinity of a ligand to its protein target are critical determinants of its biological activity. Molecular docking simulations provide quantitative estimates of binding affinity, often expressed as a docking score or binding energy, and visualize the three-dimensional orientation of the ligand within the protein's binding pocket.
For the 5-amino-4-(1H-benzoimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one analogs targeting FGFR1, a clear structure-activity relationship was established. The introduction of a hydroxyl group on the phenyl ring led to a significant increase in inhibitory potency, with IC50 values for the most active compounds being 0.32 µM and 0.63 µM. nih.gov This suggests a strong hydrogen bond interaction with the protein. The antiproliferative activity of these compounds against the KG1 myeloma cell line also correlated with their FGFR1 inhibition. nih.gov
In the case of 4-(1H-benzimidazol-2-yl)benzene-1,3-diol derivatives targeting cholinesterases, the compounds exhibited strong inhibition of AChE with IC50 values in the nanomolar range (80–90 nM) and moderate inhibition of BuChE (IC50 0.2–5 µM). nih.gov This indicates a high affinity and selectivity for AChE over BuChE. The docking studies supported these findings, showing a favorable binding mode within the AChE active site. nih.gov
The binding affinities of various benzimidazole analogs against different targets have been reported in several studies. For example, some derivatives have shown promising binding energies when docked against various microbial and cancer-related protein targets. The specific substitutions on the benzimidazole and phenyl rings play a crucial role in modulating the binding affinity.
The table below presents the reported binding affinities (as IC50 values) for some analogs of this compound against their respective biological targets.
| Analog Compound | Target Enzyme/Protein | Binding Affinity (IC50) | Reference |
| 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | FGFR1 | 0.63 µM | nih.gov |
| 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | FGFR1 | 0.32 µM | nih.gov |
| 4-(1H-benzimidazol-2-yl)benzene-1,3-diol derivatives | Acetylcholinesterase (AChE) | 80–90 nM | nih.gov |
| 4-(1H-benzimidazol-2-yl)benzene-1,3-diol derivatives | Butyrylcholinesterase (BuChE) | 0.2–5 µM | nih.gov |
These computational findings underscore the potential of the this compound scaffold as a basis for designing potent and selective enzyme inhibitors. The amino and phenol functionalities are key to forming specific interactions within enzyme active sites, and further computational and experimental studies are warranted to fully elucidate the therapeutic potential of this class of compounds.
Exploration of Biological Activities and Molecular Mechanisms of Action for 4 Amino 2 1h Benzoimidazol 2 Yl Phenol Derivatives
Enzyme Inhibition Potentials
The ability of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol derivatives to interact with and inhibit various enzymes is a key area of research, revealing potential pathways to treat a range of diseases.
Derivatives of 4-(1H-benzimidazol-2-yl)phenol have been synthesized and evaluated for their ability to inhibit human carbonic anhydrase (hCA) isoforms I and II. nih.govtandfonline.com Specifically, new phenolic mono- and bis-Mannich bases were created using amines such as dimethylamine, pyrrolidine, piperidine, N-methylpiperazine, and morpholine. tandfonline.com
These compounds were tested for their inhibitory properties against the cytosolic isoforms hCA I and hCA II. nih.gov The research found that these new compounds, like many phenols, exhibit moderate CA inhibitory properties. nih.govtandfonline.com At a concentration of 10⁻⁶ M, the derivatives demonstrated inhibition percentages ranging from 18-26% for hCA I and 7-25% for hCA II. tandfonline.com Phenols are recognized as an interesting class of carbonic anhydrase inhibitors (CAIs). tandfonline.com
Table 1: Inhibition of hCA I and hCA II by Phenolic Mannich Bases Derived from 4-(1H-benzimidazol-2-yl)phenol
| Compound Type | Amine Used | % Inhibition hCA I | % Inhibition hCA II |
|---|---|---|---|
| 2-(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol | Dimethylamine | 22 | 19 |
| 2,6-bis(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol | Dimethylamine | 26 | 25 |
| 2-(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol | Pyrrolidine | 20 | 15 |
| 2,6-bis(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol | Pyrrolidine | 24 | 20 |
| 2-(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol | Piperidine | 18 | 7 |
| 2,6-bis(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol | Piperidine | 22 | 18 |
| 2-(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol | N-methylpiperazine | 21 | 16 |
| 2,6-bis(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol | N-methylpiperazine | 25 | 22 |
| 2-(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol | Morpholine | 20 | 14 |
| 2,6-bis(aminomethyl)-4-(1H-benzimidazol-2-yl)phenol | Morpholine | 23 | 19 |
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical for the symptomatic treatment of Alzheimer's disease, as they increase the availability of the neurotransmitter acetylcholine. nih.gov While direct studies on this compound are limited, research on structurally related compounds highlights the potential of this chemical family.
A series of novel cholinesterase inhibitors based on a 4-[(diethylamino)methyl]-phenol structure linked to a secondary amine via an alkyl chain were synthesized and evaluated. doi.org Compounds with an eight-carbon (CH₂) spacer were the most potent, with IC₅₀ values under 220 nM for AChE and 48 nM for BuChE. doi.org Notably, these inhibitors showed significant selectivity for BuChE, with some derivatives displaying up to an 18.8-fold higher affinity for BuChE over AChE. doi.org Kinetic analysis revealed a mixed-type inhibition mechanism. doi.org
Furthermore, other heterocyclic compounds analogous to tacrine, which incorporate furo[2,3-b]quinoline (B11916999) and thieno[2,3-b]quinoline systems, have been prepared and tested. researchgate.net These compounds act as competitive inhibitors of AChE, although they are generally less active than tacrine. researchgate.net Significant BuChE inhibition was observed for only a few of these derivatives. researchgate.net
The inhibitory potential of benzimidazole (B57391) derivatives extends to other key enzymes. A novel class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides has been identified as inhibitors of the endo-beta-glucuronidase heparanase. nih.gov Heparanase is an enzyme involved in extracellular matrix remodeling and is a target in cancer research. Certain derivatives, such as N-(4-{[4-(1H-benzoimidazol-2-yl)-phenylamino]-methyl}-phenyl)-3-bromo-4-methoxy-benzamide, exhibited potent heparanase inhibitory activity with IC₅₀ values in the sub-micromolar range (0.23-0.29 µM). nih.gov
Inhibitors of α-glucosidase and α-amylase play a role in managing type 2 diabetes by controlling glucose absorption. nih.gov While research on flavonoids and extracts from plants like Orthosiphon stamineus has shown potent dual inhibitory activity against α-glucosidase and α-amylase, specific studies focusing on this compound derivatives in this context are not widely documented. nih.govrhhz.net
Aromatase (CYP19A1) is a crucial cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis from androgens. nih.govnih.gov It is a significant target in the treatment of hormone-dependent breast cancer. nih.gov Investigations into aromatase inhibition have largely focused on flavonoid compounds, which are structurally related to phenols. Natural flavones like 7-hydroxyflavone (B191518) and chrysin (B1683763) have been shown to be potent inhibitors of aromatase, with IC₅₀ values of 4 µM and 7 µM, respectively. nih.gov The inhibitory activity of these phenolic compounds highlights a potential, though not directly explored, avenue for benzimidazole-phenol derivatives.
The benzimidazole nucleus is a well-established scaffold for the development of protein kinase and tyrosine kinase inhibitors, which are paramount in cancer therapy due to their role in regulating cell proliferation. nih.govresearchgate.net Benzimidazole-based compounds can function as ATP-competitive inhibitors, binding to the ATP-binding site of kinases and thereby blocking signal transduction pathways that lead to cell growth. nih.govchemrevlett.com
The structural similarity of benzimidazole to purine (B94841) nucleosides makes it an ideal candidate for designing such inhibitors. chemrevlett.com Research has focused on their potential to block key kinase targets like CDK4/CycD1 and Aurora B. researchgate.net Furthermore, some 2-phenyl-1H-benzimidazole derivatives have been shown to overcome resistance to existing tyrosine kinase inhibitors like imatinib (B729) in chronic myeloid leukemia (CML). nih.gov These derivatives can induce apoptosis and reduce the activity of P-glycoprotein, a protein associated with multidrug resistance. nih.gov The development of multi-target benzimidazole inhibitors is also a growing strategy, as simultaneously inhibiting several kinases can be more effective and combat drug resistance. nih.gov
Antimicrobial Activity Investigations
Benzimidazole derivatives are noted for their broad spectrum of pharmacological activities, including significant antimicrobial effects. benthamscience.com In response to growing antibiotic resistance, new antimicrobial agents are continuously sought.
A study on N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives, synthesized by reacting N-(1H-benzimidazol-2-yl)-2-chloroacetamide with various substituted 2-mercapto heterocyclic rings, revealed notable antimicrobial activity. benthamscience.com These compounds were evaluated against a panel of bacteria and fungi. The results indicated that the derivatives possessed higher antifungal activity compared to their antibacterial effects, with potency often comparable to the standard drug ketoconazole. benthamscience.com Specifically, derivatives incorporating 1-methyltetrazole, benzothiazole, and 6-chlorobenzothiazole moieties were among the most active compounds. benthamscience.com
Table 2: Minimum Inhibitory Concentration (MIC) of N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide Derivatives
| Compound | Substituent Ring | Organism | MIC (µg/mL) |
|---|---|---|---|
| 2a | 1-methyltetrazole | C. albicans | 25 |
| 2a | 1-methyltetrazole | E. coli (ATCC 35218) | 50 |
| 2b | 1-phenyltetrazole | C. albicans | 50 |
| 2c | benzothiazole | C. albicans | 25 |
| 2c | benzothiazole | E. coli (ATCC 35218) | 50 |
| 2d | 5-chlorobenzothiazole | C. krusei | 50 |
| 2e | 6-chlorobenzothiazole | C. albicans | 25 |
| 2e | 6-chlorobenzothiazole | E. coli (ATCC 35218) | 50 |
| 2f | 5-nitrobenzothiazole | C. glabrata | 50 |
| 2g | benzoxazole (B165842) | C. parapsilosis | 50 |
| 2h | 5-chlorobenzoxazole | C. krusei | 50 |
| Ketoconazole | - | C. albicans | 25 |
| Chloramphenicol | - | E. coli (ATCC 35218) | 100 |
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Bacteria
Derivatives of the this compound class have demonstrated notable antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain substituted benzimidazole analogues exhibit good inhibitory activity against various bacterial strains. For instance, compounds 5c, 5d, and 5e from one study showed significant inhibition against Mycobacterium tuberculosis, Micrococcus luteus, Methicillin-resistant Staphylococcus aureus (MRSA), Bacillus subtilis, Bacillus cereus, Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, Proteus vulgaris, and Salmonella typhi. researchgate.net The antibacterial activity is often evaluated using methods like the agar (B569324) well diffusion technique, with ciprofloxacin (B1669076) commonly used as a standard reference drug. researchgate.net
Another study on N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives reported that while the compounds generally exhibited higher antifungal activity, some showed notable antibacterial effects. benthamscience.com For example, compounds 2a, 2c, and 2e were found to be as effective as the standard, chloramphenicol, against E. coli (ATCC 35218) with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL. benthamscience.com All tested compounds in this series showed inhibitory activity against P. aeruginosa at a MIC of 100 µg/mL. benthamscience.com
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Bacterial Strain | Activity/Observation | Reference |
|---|---|---|---|
| 5c, 5d, 5e | M. tuberculosis, M. luteus, MRSA, B. subtilis, B. cereus, P. aeruginosa, K. pneumoniae, E. coli, P. vulgaris, S. typhi | Good inhibition activity | researchgate.net |
| 2a, 2c, 2e | E. coli (ATCC 35218) | MIC: 50 µg/mL (equal to chloramphenicol) | benthamscience.com |
| All tested mercaptoacetamide derivatives | P. aeruginosa | MIC: 100 µg/mL | benthamscience.com |
Antifungal Activity Assessment
The antifungal potential of this compound derivatives is a significant area of research. Studies have consistently shown that these compounds can be effective against various pathogenic fungi. For example, a series of substituted benzimidazole analogues were screened for their antifungal activity against Aspergillus niger, Candida albicans, and Fusarium oxysporum. researchgate.net
In a separate study, newly synthesized N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives demonstrated high antifungal activity, in some cases surpassing the standard drug ketoconazole. benthamscience.com These compounds were tested against C. albicans (ATCC 24433), C. krusei (ATCC 6258), C. glabrata (ATCC90030), and C. parapsilosis (ATCC 22019). benthamscience.com Another research effort focusing on benzimidazole-1,2,4-triazole derivatives identified compounds with significant antifungal potential, particularly against C. glabrata. acs.org Three compounds in this study (6b, 6i, and 6j) exhibited higher antifungal activity with MIC values of 0.97 μg/mL, which was more potent than the reference drugs voriconazole (B182144) and fluconazole. acs.org
Table 2: Antifungal Activity of Selected Benzimidazole Derivatives
| Compound/Derivative | Fungal Strain | Activity/Observation | Reference |
|---|---|---|---|
| Substituted benzimidazole analogues | Aspergillus niger, Candida albicans, Fusarium oxysporum | Screened for antifungal activity | researchgate.net |
| N-(1H-benzimidazol-2-yl)-2-mercaptoacetamide derivatives | C. albicans, C. krusei, C. glabrata, C. parapsilosis | High antifungal activity, some exceeding ketoconazole | benthamscience.com |
| 6b, 6i, 6j (benzimidazole-1,2,4-triazole derivatives) | C. glabrata | MIC: 0.97 μg/mL (more potent than voriconazole and fluconazole) | acs.org |
Antiparasitic and Anthelmintic Research
Research has extended into the antiparasitic and anthelmintic activities of benzimidazole derivatives. In one study, a series of 1H-benzimidazole derivatives were synthesized and tested in vitro against the protozoa Giardia lamblia and Entamoeba histolytica, as well as the helminth Trichinella spiralis. nih.gov The results indicated that most of the tested compounds were more active as antiprotozoal agents than the standard drugs Metronidazole and Albendazole. nih.gov However, none of the compounds were as active as Albendazole against T. spiralis. nih.gov
Another study evaluated the in vitro anthelmintic activity of benzimidazole derivatives against the gastrointestinal nematodes Trichuris muris and Heligmosomoides polygyrus. nih.gov Two compounds, BZ6 and BZ12, showed significant activity. BZ12 was effective against the adult stage of T. muris (killing 81% of adults with an IC50 of 8.1 µM) and also showed activity against H. polygyrus (killing 53% of adults). nih.gov BZ6 was highly effective against H. polygyrus adults, achieving 100% killing with an IC50 of 5.3 µM. nih.gov Furthermore, research on Zn(II) complexes with 1H-benzimidazol-2-yl hydrazone ligands demonstrated an enhancement of anthelmintic activity upon coordination with the zinc cation, in some cases reaching 100% efficacy against Dicrocoelium lanceatum and Fasciola hepatica. mdpi.com
Cytotoxic and Anti-proliferative Effects on Cancer Cell Lines
The cytotoxic and anti-proliferative effects of this compound derivatives have been investigated against a variety of human cancer cell lines. A benzimidazole derivative, se-182, exhibited significant dose-dependent cytotoxic effects against A549 (lung carcinoma), HepG2 (liver carcinoma), MCF-7 (breast carcinoma), and DLD-1 (colorectal carcinoma) cell lines. jksus.org It showed particularly high cytotoxic activity against HepG2 and A549 cells, with IC50 values of 15.58 µM and 15.80 µM, respectively. jksus.org
Other studies have also highlighted the anticancer potential of this class of compounds. For instance, certain 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives displayed remarkable cytotoxic activity against the K562 human chronic myelogenous leukemia cell line. nih.gov Some benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives have been evaluated for their cytotoxicity against HepG2 and MCF-7 cell lines, with some compounds showing moderate to remarkable activity. ekb.eg Furthermore, a panel of benzimidazole-rhodanine conjugates has been shown to possess strong anti-proliferative activity against a range of cancer cells, including human lymphoma, acute leukemia, cervical, breast, lung, and prostate cancer cells. nih.gov
Table 3: Cytotoxic Effects of Selected Benzimidazole Derivatives on Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50/Activity | Reference |
|---|---|---|---|
| se-182 | HepG2 | 15.58 µM | jksus.org |
| se-182 | A549 | 15.80 µM | jksus.org |
| 2-(4-phenoxyphenyl)-1H-benzimidazole derivatives | K562 | Remarkable cytotoxic activity | nih.gov |
| Benzo nih.govnih.govimidazo[1,2-a]pyrimidine derivatives | HepG2, MCF-7 | Moderate to remarkable activity | ekb.eg |
| Benzimidazole-rhodanine conjugates | Lymphoma, Leukemia, Cervical, Breast, Lung, Prostate | Strong anti-proliferative activity | nih.gov |
Antioxidant Properties and Radical Scavenging Activity
The antioxidant properties of this compound derivatives have been a subject of interest, often evaluated by their ability to scavenge free radicals using methods like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. The antioxidant capacity of these compounds is frequently associated with their phenolic content. researchgate.net
Studies have shown that the presence and position of hydroxyl groups on the aryl ring of benzimidazole derivatives are crucial for their antioxidant activity. nih.gov For example, benzimidazole hydrazones bearing a single hydroxy group showed weak antioxidant activity, while the introduction of a second hydroxy group significantly increased the antioxidant capacity. nih.gov In some cases, the introduction of a third hydroxy group further enhanced the activity. nih.gov Another study synthesized new benzimidazole derivatives and evaluated their antioxidant activities, finding them to be moderately active in terms of DPPH radical scavenging activity and lipid peroxidation inhibition. researchgate.net
Hypothesized Mechanisms of Action
Thiol Alkylation
One of the hypothesized mechanisms of action for the biological activity of certain benzimidazole derivatives is through thiol alkylation. This mechanism involves the covalent modification of sulfhydryl groups (-SH) present in essential biomolecules, such as enzymes and proteins. For instance, some anticancer benzimidazole derivatives incorporate an alkylating residue in their structure, which facilitates DNA alkylation, a process that can lead to cancer cell death. nih.gov This alkylating property allows the compound to form a covalent bond with the thiol group of cysteine residues in proteins or with other nucleophilic sites in DNA, thereby disrupting their normal function and leading to the observed biological effects.
Inhibition of Mitochondrial Respiration
Mitochondria, the powerhouses of the cell, generate ATP through the electron transport chain (ETC) and oxidative phosphorylation. The inhibition of this process is a key target for therapeutic intervention. Certain benzimidazole derivatives have been shown to interfere with mitochondrial function.
A new class of benzimidazole derivatives was found to induce a decline in the mitochondrial transmembrane potential in SK-Mel-28 cancer cell lines. This loss of potential is a hallmark of mitochondrial dysfunction and a key event in the apoptotic pathway.
Topoisomerase Inhibition
DNA topoisomerases are essential enzymes that manage the topological state of DNA, making them critical targets in cancer therapy. Benzimidazole derivatives have emerged as potent inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II).
Research has shown that certain 2,5-disubstituted-benzimidazole derivatives are effective inhibitors of eukaryotic DNA topoisomerase I and II in cell-free systems. mdpi.com Some derivatives were found to be more potent poisons of Topo I than the well-known reference drug, camptothecin (B557342). mdpi.com Specifically, compounds like 5-Chloro-2-(p-methylphenyl)benzoxazole and 2-(p-nitrobenzyl)benzoxazole showed significant activity as Topo II inhibitors, with higher potency than etoposide (B1684455), another standard chemotherapy agent. mdpi.com
Further studies on 2,5′-bi-1H-benzimidazole derivatives confirmed their role as topoisomerase I poisons. nih.govnih.gov The investigation of structurally similar benzoxazoles also revealed that specific derivatives could inhibit human Topo I and Topo IIα, with structure-activity relationship studies indicating that bulky substituents could increase inhibitory activity. acs.org
Table 1: Topoisomerase Inhibition by Benzimidazole and Related Derivatives
| Compound/Derivative Class | Target | Notable Findings | Reference |
|---|---|---|---|
| 2-Phenoxymethylbenzimidazole | Topo I | More potent than camptothecin (IC50 = 14.1 µM). | mdpi.com |
| 5-Amino-2-(p-fluorophenyl)benzoxazole | Topo I | More potent than camptothecin (IC50 = 132.3 µM). | mdpi.com |
| 5-Chloro-2-(p-methylphenyl)benzoxazole | Topo II | Higher potency than etoposide (IC50 = 22.3 µM). | mdpi.com |
| 2-(p-Nitrobenzyl)benzoxazole | Topo II | Higher potency than etoposide (IC50 = 17.4 µM). | mdpi.com |
| 2,5′-bi-1H-benzimidazoles | Topo I | Act as topoisomerase I poisons. | nih.govnih.gov |
| 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | Topo I | Most effective Topo I inhibitor in its series (IC50 = 104 µM). | acs.org |
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for cell division, motility, and intracellular transport. nih.gov Their disruption is a validated strategy for cancer treatment. A significant number of benzimidazole derivatives exert their biological effects by inhibiting tubulin polymerization.
These derivatives typically bind to the colchicine (B1669291) binding site on β-tubulin, which prevents the conformational changes necessary for microtubule assembly. nih.govwikipedia.org For example, 1H-benzimidazol-2-yl hydrazones were shown to slow down tubulin polymerization in a manner comparable to nocodazole. wikipedia.org Molecular docking studies confirmed their binding at the colchicine site. wikipedia.org
Similarly, a series of N-substituted, benzimidazole-derived acrylonitriles demonstrated potent antiproliferative activity by inhibiting tubulin polymerization. nih.gov Computational analysis revealed that bulkier substituents on the benzimidazole nitrogen and electron-donating groups on an associated phenyl ring enhanced binding affinity to the hydrophobic pocket within the tubulin β-subunit. nih.gov A newly designed class of benzimidazole carboxamides also showed tubulin polymerization inhibition, with compound 7n exhibiting an IC50 value of 5.05±0.13 μM. nih.gov
Table 2: Benzimidazole Derivatives as Tubulin Polymerization Inhibitors
| Derivative Class | Mechanism | Key Findings | Reference |
|---|---|---|---|
| 1H-Benzimidazol-2-yl hydrazones | Binds to colchicine site | Elongated the nucleation phase and slowed polymerization. | wikipedia.org |
| Benzimidazole-derived acrylonitriles | Binds to colchicine site | Activity relies on binding to a hydrophobic pocket in the β-subunit. | nih.gov |
| Benzimidazole carboxamides | Target-based inhibition | Compound 7n showed an IC50 of 5.05±0.13 μM. | nih.gov |
Interaction with DNA (Intercalation, Groove Binding, Electrostatic Interaction)
The interaction of small molecules with DNA is a fundamental mechanism for many therapeutic agents. Benzimidazole derivatives can interact with DNA non-covalently through several modes: intercalation (inserting between base pairs), groove binding (fitting into the major or minor groove), and electrostatic interactions (attraction between charged moieties). matrixscientific.com
Studies on 4-aminophenol (B1666318) derivatives, which are precursors for some benzimidazoles, have shed light on these interactions. Using UV-Vis spectroscopy, researchers observed changes in the DNA absorption spectrum upon binding of the compounds. matrixscientific.com A hyperchromic effect (increased absorbance) suggests the unwinding and separation of DNA strands, often associated with intercalation, while a bathochromic shift (red shift) points to the formation of a DNA-compound complex. matrixscientific.com
Specifically, derivatives of 2-(2-nitrophenyl)-1H-benzimidazole were found to interact with double-stranded DNA (dsDNA) primarily through an electrostatic mechanism, particularly at low ionic strength. This interaction was characterized by a decrease in the electrochemical signal of the compounds and a shift to more negative potentials upon addition of DNA. Binding constants for these interactions were determined to be 8.22 x 10⁴ M⁻¹ and 3.08 x 10⁶ M⁻¹ for different derivatives, quantifying the strength of the DNA-compound complex.
Receptor Modulation
The benzimidazole scaffold is versatile and has been incorporated into molecules designed to modulate various protein receptors, particularly protein kinases, which are central to cellular signaling pathways. researchgate.netnih.gov
Benzimidazole derivatives have been successfully developed as multi-target kinase inhibitors, simultaneously targeting receptors like EGFR (Epidermal Growth Factor Receptor), VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), and PDGFR (Platelet-Derived Growth Factor Receptor). wikipedia.org For instance, certain 2-aryl benzimidazole compounds exhibited high cytotoxicity against cancer cells by inhibiting these kinases. wikipedia.org The structural basis for this inhibition often involves the benzimidazole core fitting into the ATP-binding pocket of the kinase, a common feature of many kinase inhibitors. nih.gov
Furthermore, the benzimidazole structure is a key component in drugs that act as Janus kinase (JAK) inhibitors, which modulate cytokine signaling in autoimmune diseases. The pyrrolopyrimidine core, often mimicked by benzimidazole derivatives, binds to the ATP-binding site of the JAK enzyme. Benzimidazole derivatives have also been developed as androgen receptor antagonists, where the benzimidazole moiety enhances the antagonistic effect. nih.gov
Pi-Pi Stacking Interactions with Biological Targets
Pi-pi (π-π) stacking is a non-covalent interaction between aromatic rings that is crucial for the structure of biological macromolecules and for molecular recognition. The planar, aromatic system of the benzimidazole ring makes it highly suitable for such interactions.
X-ray crystallography studies of 4-(1H-Benzo[d]imidazol-2-yl)phenol and its isomers have confirmed the presence of significant face-to-face π-π stacking interactions in the solid state. These interactions, with intermolecular distances measured to be as short as 3.554 Å, play a critical role in stabilizing the three-dimensional crystal lattice.
In a biological context, π-π stacking is vital for the binding of ligands to their targets. The interaction can occur between the benzimidazole ring of the derivative and the aromatic side chains of amino acids like tryptophan, tyrosine, or phenylalanine within a protein's active site. For example, the stabilization of a phenoxyl radical in the enzyme galactose oxidase is proposed to involve π-π stacking with a proximal tryptophan residue. Such interactions are fundamental to the activity of benzimidazole derivatives as enzyme inhibitors, where π-π stacking with aromatic residues in the active site contributes to binding affinity and specificity.
Neuroprotective and Neuroregenerative Research Contexts
Recent research has highlighted the potential of benzimidazole derivatives in the context of neurodegenerative diseases. Their mechanism of action in this area is often linked to combating neuroinflammation and oxidative stress, which are key pathological features of these conditions. matrixscientific.com
Studies have shown that newly synthesized benzimidazole acetamide (B32628) derivatives can provide neuroprotection in rodent models of ethanol-induced neurodegeneration. mdpi.commatrixscientific.com Pretreatment with these compounds was found to significantly mitigate memory deficits, reduce oxidative stress, and modulate the expression of pro-inflammatory markers such as TNF-α, NF-κB, and IL-6. mdpi.commatrixscientific.com The neuroprotective effects are attributed to the compounds' ability to scavenge free radicals and enhance the activity of endogenous antioxidant enzymes.
Molecular docking analyses suggest that these benzimidazole derivatives have a strong binding affinity for pro-inflammatory targets like TNF-α and the NLRP3 inflammasome, indicating that their neuroprotective action is, at least in part, due to the inhibition of the neuroinflammatory cascade. matrixscientific.com By targeting multiple factors in the vicious cycle of neuroinflammation and oxidative stress, these compounds represent promising therapeutic candidates for neurodegenerative disorders. matrixscientific.com
Structure Activity Relationship Sar Studies and Pharmacophore Development for 4 Amino 2 1h Benzoimidazol 2 Yl Phenol Analogs
Influence of Substituent Position and Chemical Nature on Bioactivity (e.g., N1, C2, C5/6 positions)
Systematic modifications of the benzimidazole-phenol core have revealed that the nature and position of substituents have a profound impact on the biological activity of these analogs.
N1 Position of the Benzimidazole (B57391) Ring: The N1 position of the benzimidazole ring is a critical point for substitution, often influencing the compound's interaction with the target protein. In a series of 4-amino-3-(1H-benzoimidazol-2-yl)-1-hydroquinolin-2-one analogs, which incorporate the core structure of interest, modifications at the N1 position were explored. While many potent compounds remain unsubstituted at this position, allowing for a hydrogen bond donation, strategic substitution has been shown to be beneficial in certain contexts.
C2 Position of the Benzimidazole Ring: The C2 position, which links the benzimidazole and phenol (B47542) moieties, is a cornerstone of the molecule's architecture. In many active compounds, this position is part of the core phenyl ring, which is crucial for activity. For instance, in a study of 2-phenyl-substituted benzimidazoles, the phenyl group at C2 was found to be important for their antiproliferative effects. researchgate.net
C5/6 Positions of the Benzimidazole Ring: The C5 and C6 positions on the benzene (B151609) ring of the benzimidazole scaffold offer a valuable site for modification to enhance potency and selectivity. In the context of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one analogs, substitutions at these positions have been shown to significantly impact their inhibitory activity against receptor tyrosine kinases like VEGFR-2, FGFR-1, and PDGFRβ. nih.gov For example, small, electron-donating or -withdrawing groups can be introduced to fine-tune the electronic properties and steric interactions of the molecule within the kinase binding site.
The following table summarizes the impact of substitutions at various positions on the benzimidazole ring on the inhibitory activity of analogs.
| Position of Substitution | Type of Substituent | Effect on Bioactivity | Reference |
| N1-H of Benzimidazole | Unsubstituted | Generally favorable for activity | nih.gov |
| C5 of Benzimidazole | Methyl (CH3) | Can be well-tolerated | nih.gov |
| C5 of Benzimidazole | Methoxy (OCH3) | Can be well-tolerated | nih.gov |
| C5 of Benzimidazole | Chlorine (Cl) | Can be well-tolerated | nih.gov |
| C6 of Benzimidazole | Methyl (CH3) | Can be well-tolerated | nih.gov |
| C6 of Benzimidazole | Methoxy (OCH3) | Can be well-tolerated | nih.gov |
| C6 of Benzimidazole | Chlorine (Cl) | Can be well-tolerated | nih.gov |
Rational Design Based on Core Benzimidazole-Phenol Scaffold Modifications
The rational design of novel analogs has been largely guided by the goal of optimizing interactions with specific biological targets, often protein kinases. The benzimidazole-phenol scaffold serves as a key pharmacophore that can mimic the hinge-binding region of ATP in the kinase domain.
One prominent design strategy involves the hybridization of the benzimidazole core with other privileged scaffolds. For example, the design of 4-amino-3-benzimidazol-2-ylhydroquinolin-2-ones was based on creating potent inhibitors of receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and progression. nih.gov These compounds were developed to be ATP-competitive inhibitors, targeting enzymes like VEGFR-2, FGFR-1, and PDGFRβ. nih.gov
Another approach involves the use of computational methods, such as pharmacophore modeling and molecular docking, to guide the design of new derivatives. nih.gov By identifying the key steric and electronic features required for binding to a target, new molecules with improved affinity and selectivity can be designed. For instance, pharmacophore models can be generated based on the crystal structure of a target protein in complex with a known inhibitor, highlighting the essential hydrogen bond donors, acceptors, hydrophobic regions, and aromatic interactions.
Correlation of Molecular Features with Biological Potency
A clear correlation exists between specific molecular features of the 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol analogs and their biological potency.
Hydrogen Bonding: The amino group and the phenolic hydroxyl group, along with the nitrogen atoms of the benzimidazole ring, are crucial hydrogen bond donors and acceptors. nih.gov These groups often form key interactions with the amino acid residues in the hinge region of kinase domains, which is a critical determinant of inhibitory activity.
Conformational Rigidity: The introduction of cyclic structures or other conformationally restricting elements can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding and enhancing potency. The hydroquinolin-2-one moiety in some potent analogs serves this purpose. nih.gov
The following table illustrates the IC50 values of selected 4-amino-3-benzimidazol-2-ylhydroquinolin-2-one analogs against various receptor tyrosine kinases, highlighting the structure-activity relationships.
| Compound | R1 | R2 | VEGFR-2 IC50 (µM) | FGFR-1 IC50 (µM) | PDGFRβ IC50 (µM) | Reference |
| Analog 1 | H | H | <0.1 | <0.1 | <0.1 | nih.gov |
| Analog 2 | 5-Me | H | <0.1 | <0.1 | <0.1 | nih.gov |
| Analog 3 | 5-OMe | H | <0.1 | <0.1 | <0.1 | nih.gov |
| Analog 4 | 5-Cl | H | <0.1 | <0.1 | <0.1 | nih.gov |
| Analog 5 (TKI258) | H | 3,5-diMe-4-O(CH2)3N(Et)2 | <0.1 | <0.1 | <0.1 | nih.gov |
Note: The specific structures of the analogs are detailed in the cited reference.
These studies collectively demonstrate that the this compound scaffold is a versatile platform for the development of potent bioactive compounds. Through systematic SAR studies and rational design, it is possible to modulate the activity and selectivity of these analogs for various therapeutic targets.
Coordination Chemistry and Metallopharmaceutical Applications of 4 Amino 2 1h Benzoimidazol 2 Yl Phenol Ligands
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol and related benzimidazole-phenol ligands typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. royalsocietypublishing.org The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Lanthanide Complexes (La(III), Ce(III), Sm(III)) with this compound
The coordination chemistry of lanthanide ions with benzimidazole-based ligands has been a subject of significant interest due to the unique photophysical properties of the resulting complexes. nih.gov The synthesis of lanthanide(III) complexes with ligands similar to this compound, such as polydentate hydrazone Schiff base ligands containing a benzoxazole (B165842) moiety, has been reported. nih.gov These syntheses are typically achieved by reacting the ligand with lanthanide(III) nitrates. nih.gov
For instance, homodinuclear complexes with the general formula [Ln2L3(NO3)3] have been synthesized, where Ln represents Sm(III), among other lanthanides. nih.gov Spectroscopic data, including ESI-MS, IR, UV/Vis, and luminescence, alongside single-crystal X-ray diffraction, have confirmed a 2:3 metal-to-ligand stoichiometry in these complexes. nih.gov The metal cations in these structures are nine-coordinated, with nitrogen and oxygen atoms from the ligand and nitrate (B79036) anions fulfilling the coordination sphere. nih.gov The similarity in the excitation spectra between the free ligand and the Sm(III) complex suggests that light absorption is primarily a ligand-based phenomenon, with coordination to the lanthanide ion causing slight shifts in the absorption bands. nih.gov
Transition Metal Complexes (Cu(II), Zn(II), Ni(II), Ag(I), Co(II), Mn(II)) with Benzimidazole-Phenol Ligands
A significant body of research exists on the synthesis and characterization of transition metal complexes with benzimidazole-phenol derivatives. royalsocietypublishing.orgrsc.org These complexes are often prepared by reacting the benzimidazole-derived ligand with the corresponding metal salts, such as acetates or nitrates, in a suitable solvent like ethanol (B145695) or methanol. nih.govroyalsocietypublishing.org
A series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes with 2-(1H-benzimidazol-2-yl)-phenol derivatives have been successfully synthesized and characterized using techniques like FT-IR, 1H-NMR, powder X-ray diffraction, and ESI-MS. royalsocietypublishing.org The presence of the metal in these complexes was further confirmed by UV-visible spectroscopy and ICP optical emission spectrometry. royalsocietypublishing.org For example, the reaction of 2-(1H-benzimidazol-2-yl)-phenol with silver(I) nitrate yields a pink solid, and its structure is supported by IR and ESI-HRMS data. royalsocietypublishing.org
Similarly, complexes of Co(II), Ni(II), Cu(II), and Zn(II) with Schiff base ligands derived from 2-(α-methylsalicylidenehydrazino) benzimidazole (B57391) have been synthesized and characterized. researchgate.net The synthesis of Co(II), Ni(II), and Cu(II) complexes with a novel bidentate Schiff base ligand has also been reported, with a 1:2 metal-to-ligand ratio. researchgate.net Furthermore, Mn(II) complexes with related benzimidazole ligands have been synthesized and characterized, with elemental analysis and FTIR spectroscopy confirming the coordination of the metal ion. nih.gov
Table 1: Selected Transition Metal Complexes with Benzimidazole-Phenol Ligands
| Metal Ion | Ligand Type | Characterization Methods | Reference |
|---|---|---|---|
| Cu(II), Zn(II), Ni(II), Ag(I) | 2-(1H-benzimidazol-2-yl)-phenol derivatives | FT-IR, 1H-NMR, PXRD, ESI-MS, UV-Vis, ICP-OES | royalsocietypublishing.org |
| Co(II), Ni(II), Cu(II), Zn(II) | Azo-Schiff base from benzimidazole | Elemental Analysis, Magnetic Susceptibility, Molar Conductance, FT-IR, 1H-NMR, Electronic Spectra, Mass Spectrometry | researchgate.net |
| Co(II), Ni(II), Cu(II) | Bidentate Schiff base | IR, UV-Vis, Magnetic Susceptibility, Molar Conductivity, Flame Atomic Absorption | researchgate.net |
| Mn(II) | N-(4-nitrobenzyl) benzene-1,2-diamine derivative | Elemental Analysis, FTIR | nih.gov |
| Co(II), Ni(II), Cu(II), Zn(II) | bis-benzimidazolyl bidentate ligands | X-ray crystallography | rsc.org |
| Co(III), Cu(II) | Benzimidazole derived imine ligand | FT-IR, UV-Visible, NMR, Mass spectroscopy, Elemental analysis | nih.gov |
Ligand Binding Modes and Coordination Geometries
The coordination behavior of this compound and its analogs is versatile, leading to a variety of binding modes and coordination geometries in the resulting metal complexes.
N,O-Chelation
A predominant binding mode for 2-(2-hydroxyphenyl)benzimidazole-type ligands is N,O-chelation. researchgate.net The ligand acts as a monobasic bidentate chelating agent, coordinating to the metal ion through the nitrogen atom of the benzimidazole ring and the oxygen atom of the deprotonated phenolic group. researchgate.netresearchgate.netresearchgate.net This mode of coordination is supported by spectroscopic evidence. For instance, in the IR spectra of the metal complexes, the disappearance of the phenolic -OH band and a shift in the C=N stretching frequency of the benzimidazole ring confirm the involvement of these groups in coordination. nih.govnih.gov
Formation of Octahedral Complexes
The coordination of benzimidazole-phenol ligands with transition metals frequently results in the formation of octahedral complexes. rsc.org In these complexes, the central metal ion is typically coordinated to two or three bidentate ligands and, in some cases, additional solvent molecules or anions to complete the octahedral geometry. researchgate.netrsc.org For example, Ni(II) complexes with imidazole (B134444) and benzimidazole-based ligands have been shown to possess octahedral geometry, with water molecules occupying some of the coordination sites. rsc.org Similarly, some copper(II) complexes with related ligands also adopt a distorted octahedral geometry. uaeh.edu.mx The formation of octahedral complexes is often inferred from electronic spectral and magnetic susceptibility data. researchgate.net
Table 2: Coordination Geometries of Metal Complexes with Benzimidazole-Phenol Ligands
| Metal Complex | Coordination Geometry | Evidence | Reference |
|---|---|---|---|
| Ni(II) Complex | Octahedral | DFT Calculations, Spectral Analysis | rsc.org |
| Co(II), Ni(II), Cu(II) Complexes | Octahedral | Electronic Spectra, Magnetic Susceptibility | researchgate.net |
| Cu(II) Complex | Distorted Octahedral | X-ray Diffraction | uaeh.edu.mx |
| Ir(III) Complexes | Octahedral | NMR Spectroscopy, Mass Spectrometry | rsc.org |
Helical Geometries in Coordination Compounds
The coordination chemistry of ligands derived from 2-(hydroxyphenyl)benzimidazole has revealed a propensity for the formation of structurally intriguing coordination compounds. While specific studies focusing solely on the helical geometries of this compound complexes are not extensively documented, the inherent structural features of this ligand class suggest a strong potential for the generation of helical and chiral superstructures upon coordination with metal ions.
The non-planar nature of the 2-(2'-hydroxyphenyl)benzimidazole framework, where the phenyl and benzimidazole ring systems are twisted relative to each other, is a key factor. For instance, in cobalt(III) complexes of 2-(2-hydroxyphenyl)benzimidazole, the ligands are observed to be twisted, which can lead to the formation of less symmetric mer isomers. researchgate.net This inherent twist is a foundational element for inducing helicity in the resulting coordination polymer.
Furthermore, the synthesis of chiral, strapped cyclic bis(benzimidazole) ligands has been shown to produce stable, Jahn-Teller-distorted octahedral Cu(II) complexes. nih.gov In these structures, the bis(benzimidazole) core adopts a highly ruffled conformation, which is a hallmark of chiral and potentially helical arrangements. nih.gov The introduction of substituents on the benzimidazole or phenyl rings can further influence the dihedral angles between the planar moieties, thereby directing the stereochemistry of the resulting metal complex. The presence of both an amino and a hydroxyl group in this compound provides multiple coordination sites and opportunities for hydrogen bonding, which can play a crucial role in stabilizing specific helical conformations in the solid state. The interplay of coordination bonds, steric hindrance from the substituents, and intermolecular interactions like hydrogen bonding and π-π stacking can lead to the self-assembly of complex, chiral, and helical one-dimensional or multi-dimensional networks.
Biological Evaluation of Metal Complexes
Enhanced Anti-proliferative Activities of Complexes Compared to Free Ligands
A significant body of research has demonstrated that the coordination of organic ligands to metal centers can lead to a substantial enhancement of their biological activity. This principle holds true for benzimidazole-based ligands, including derivatives of this compound. The resulting metal complexes often exhibit superior anti-proliferative activity against various cancer cell lines when compared to the free, uncomplexed ligands. nih.govroyalsocietypublishing.org
The increased cytotoxicity of the metal complexes can be attributed to several factors. According to Tweedy's chelation theory, the polarity of the metal ion is reduced upon chelation due to the partial sharing of its positive charge with the donor groups of the ligand and possible π-electron delocalization over the whole chelate ring. This reduction in polarity increases the lipophilic nature of the complex, facilitating its penetration through the lipid layers of the cell membrane and enhancing its uptake by the cancer cells.
For instance, studies on copper(II) complexes with Schiff bases derived from 2-aminomethyl benzimidazole and salicylaldehyde (B1680747) derivatives have shown good cytotoxic activity against the A549 lung carcinoma cell line, which was superior to that of the respective free ligands. nih.gov Similarly, a series of Cu(II), Zn(II), Ni(II), and Ag(I) complexes containing bis-benzimidazole derivatives derived from 2-(1H-benzimidazol-2-yl)-phenol showed that all complexes inhibited anti-proliferative cancer cells more effectively than the free ligands. nih.govroyalsocietypublishing.org Notably, the Zn(II) and Ag(I) complexes were particularly sensitive to MDA-MB-231 breast cancer cells. nih.govroyalsocietypublishing.org
The choice of the metal ion and the nature of the substituents on the benzimidazole ligand can significantly influence the cytotoxic efficacy. For example, a platinum(II) complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine displayed a cytotoxicity (IC₅₀ = 12.4 μM) against breast cancer cells comparable to the established anticancer drug cisplatin. nih.gov
The following table presents representative data on the anti-proliferative activity of metal complexes with benzimidazole-based ligands, illustrating the enhanced cytotoxicity upon complexation.
| Compound/Complex | Cell Line | IC₅₀ (µM) | Reference |
| (1H-benzimidazol-2-ylmethyl)-N-phenyl amine (Ligand) | Breast Cancer | >50 | nih.gov |
| Platinum(II) complex of (1H-benzimidazol-2-ylmethyl)-N-phenyl amine | Breast Cancer | 12.4 | nih.gov |
| 2-((E)-((1H-benzo[d]-2-yl)methylimino)methyl)-4-fluorophenol (Ligand) | EAC | >100 | nih.gov |
| Co(III) complex of the above ligand with 1,10-phenanthroline | EAC | 10 | nih.gov |
| 2-(1H-benzimidazol-2-yl)-phenol zinc(II) complex (C₁) | A549 (Lung) | 9.8 ± 1.1 | nih.govroyalsocietypublishing.org |
| 2-(1H-benzimidazol-2-yl)-phenol zinc(II) complex (C₁) | MDA-MB-231 (Breast) | 7.6 ± 0.8 | nih.govroyalsocietypublishing.org |
| 2-(1H-benzimidazol-2-yl)-phenol zinc(II) complex (C₁) | PC3 (Prostate) | 10.4 ± 1.3 | nih.govroyalsocietypublishing.org |
This table is for illustrative purposes and includes data from closely related benzimidazole-phenol complexes to demonstrate the principle of enhanced activity.
Future Research Directions and Translational Perspectives for 4 Amino 2 1h Benzoimidazol 2 Yl Phenol
Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency
The core structure of 4-Amino-2-(1H-benzoimidazol-2-yl)-phenol is a prime candidate for analog design to develop compounds with improved biological activity. Research has shown that substitutions on the benzimidazole (B57391) ring system can lead to potent agents with a range of therapeutic applications. nih.gov Future design strategies will likely focus on creating derivatives with heightened specificity for their biological targets, thereby increasing potency and refining their therapeutic profiles.
The synthesis of novel analogs can be approached by modifying the core structure at several key positions. For instance, N-substitution on the benzimidazole ring has been a successful strategy for developing new therapeutic agents. researchgate.netnih.gov Additionally, derivatization of the amino and phenol (B47542) groups allows for the introduction of various functionalities, which can modulate the compound's physicochemical properties and biological interactions. nih.gov By reacting the parent compound with different acids, acid chlorides, and alkyl halides, a library of N-substituted analogs can be generated. researchgate.net
Designing analogs as bioisosteres of known active compounds is another promising approach. For example, 4-amino-2-phenylquinazolines were designed as bioisosteres of 3-arylisoquinolinamines, leading to potent topoisomerase I inhibitors. nih.gov This strategy could be applied to this compound to create novel compounds with targeted activities. The consistency observed between the cytotoxicity and Topoisomerase I inhibitory activities in quinazoline (B50416) analogs suggests a specific target, a desirable characteristic for newly designed analogs. nih.gov
Table 1: Examples of Benzimidazole Analog Design and Therapeutic Targets
| Analog Class | Synthetic Strategy | Targeted Activity | Reference |
|---|---|---|---|
| N-substituted benzimidazoles | Reaction with various acids, acid chlorides, and alkyl halides | Antimicrobial | researchgate.net |
| 4-Amino-2-phenylquinazolines | Bioisosteric design | Topoisomerase I inhibition | nih.gov |
| 2-(Piperidin-4-yl)-1H-benzo[d]imidazole derivatives | Synthesis of two series with varying substitutions | Anti-inflammatory | nih.gov |
| 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives | Reaction of 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one with benzyl (B1604629) chlorides | Anti-HIV-1 | nih.gov |
Development of this compound-based Spectroscopic Probes and Sensors
The inherent fluorescence properties of the benzimidazole scaffold make it an excellent platform for the development of spectroscopic probes and sensors. nih.gov While the benzimidazole moiety often fluoresces in the UV region, which can be a limitation for applications like live-cell imaging, its structure can be modified to shift the emission to the visible region. nih.gov For example, the introduction of an anthracene (B1667546) moiety to a benzimidazole derivative resulted in a probe with fluorescence in the visible spectrum. nih.gov
Future research can focus on designing "turn-on" or "turn-off" fluorescent probes based on the this compound structure. These probes can be engineered to exhibit a change in their fluorescence upon binding to a specific analyte. Mechanisms such as Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT) can be exploited for this purpose. nih.govmdpi.comnih.govresearchgate.net For instance, a benzimidazole-based probe (ABIA) was developed where an acrylate (B77674) group quenched the fluorescence through an ICT process; the addition of cysteine (Cys) restricted this process, leading to a "turn-on" fluorescent signal. nih.gov Similarly, a turn-off fluorescence probe for Cobalt (Co2+) recognition was developed based on the PET mechanism. mdpi.com
The development of probes for biologically and environmentally important species is a key research direction. Benzimidazole derivatives have already been fashioned into probes for detecting cysteine, hypochlorite, and various metal ions. nih.govnih.govrsc.org A complex of a 2-(2′-hydroxyphenyl)benzimidazole derivative with copper(II) ions has been shown to be a selective sensor for glutathione (B108866) (GSH). researchgate.net The this compound scaffold, with its reactive amino and hydroxyl groups, provides an ideal starting point for creating highly selective and sensitive chemosensors for a wide range of analytes.
Table 2: Benzimidazole-Based Spectroscopic Probes
| Probe Type | Target Analyte | Sensing Mechanism | Key Feature | Reference |
|---|---|---|---|---|
| Fluorescent "Turn-On" Probe (ABIA) | Cysteine (Cys) | Michael addition restricting Intramolecular Charge Transfer (ICT) | High sensitivity and selectivity for Cys over Hcy and GSH. | nih.gov |
| Fluorescent "Turn-Off" Probe (DQBM-B) | Cobalt (Co2+) | Photoinduced Electron Transfer (PET) | High selectivity and a detection limit of 3.56 μmol L−1. | mdpi.com |
| Fluorescent "Turn-On" Probe (BMF) | Hypochlorite (ClO-) | Disruption of ICT system upon oxidation | Rapid response with a visible color change. | nih.gov |
| Fluorescent Cascade Recognition Probe | Phosphate (PO43−) and Iron (Fe3+) ions | Cascade recognition leading to an INHIBIT logic gate | Multi-functional chemosensor behavior. | rsc.org |
Green Chemistry Principles in Synthetic Route Optimization
Traditional methods for synthesizing benzimidazoles often involve harsh conditions, such as high temperatures and the use of toxic solvents and reagents, leading to significant environmental concerns. chemmethod.comnih.gov The principles of green chemistry offer a framework for developing more sustainable and environmentally benign synthetic routes. chemmethod.com Future research will undoubtedly focus on optimizing the synthesis of this compound and its derivatives using these principles.
Key areas for green synthetic innovation include the use of alternative solvents, novel catalytic systems, and energy-efficient reaction conditions. Water, deep eutectic solvents (DES), and polyethylene (B3416737) glycol (PEG) have been successfully employed as green reaction media for benzimidazole synthesis. nih.govbeilstein-journals.orgchemmethod.com The use of a DES composed of choline (B1196258) chloride and o-phenylenediamine (B120857) can serve as both the reaction medium and a reagent, simplifying the work-up procedure. nih.gov
Catalysis is another central aspect of greening benzimidazole synthesis. The use of recyclable catalysts, such as erbium(III) trifluoromethanesulfonate (B1224126) (Er(OTf)3) and various nanoparticles, can improve reaction efficiency and reduce waste. beilstein-journals.orgmdpi.comtandfonline.com For example, magnetically recoverable Fe3O4 nanoparticles have been used as a solid acid catalyst for the synthesis of benzo[d]imidazoles in water, allowing for easy separation and recycling of the catalyst. tandfonline.com Microwave irradiation offers an alternative to conventional heating, often leading to shorter reaction times and higher yields. chemmethod.commdpi.com These green methodologies offer numerous benefits over traditional protocols, including operational simplicity, cost-effectiveness, and reduced environmental impact. beilstein-journals.orgchemmethod.com
Table 3: Comparison of Conventional and Green Synthesis Methods for Benzimidazoles
| Method | Catalyst / Conditions | Solvent | Advantages | Reference |
|---|---|---|---|---|
| Conventional | High temperature, strong oxidants | Toxic organic solvents | - | nih.govcnr.it |
| Green | Er(OTf)3 | Water | Eco-friendly, short reaction times (2-5 min), excellent yields (75-99%). | beilstein-journals.org |
| Green | Deep Eutectic Solvent (ChCl:o–PDA) | Solvent-free | Sustainable, high yields, simplified work-up. | nih.gov |
| Green | Ceric ammonium (B1175870) nitrate (B79036) (CAN) | Polyethylene glycol (PEG) | Good yields with low catalyst loading, recoverable solvent. | chemmethod.com |
| Green | Fe3O4@Silicapropyl@Vanillin/Thiamin Nanoparticles | Water | Magnetically recoverable catalyst, avoids toxic solvents. | tandfonline.com |
| Green | Microwave (MW) irradiation | Solvent-free or green solvents | Shorter reaction times, high yields, eco-friendly. | chemmethod.commdpi.com |
Further Elucidation of Molecular Mechanisms Through Advanced Biophysical Techniques
A deeper understanding of the molecular mechanisms by which this compound and its analogs exert their effects is crucial for rational drug design and the development of more effective compounds. Advanced biophysical techniques are powerful tools for investigating these mechanisms at an atomic level.
X-ray crystallography can provide high-resolution three-dimensional structures of the compound bound to its biological target. For example, the crystal structure of 2-(1H-Benzimidazol-2-yl)phenol reveals a planar molecule with specific intramolecular hydrogen bonding. researchgate.net Such structural data is invaluable for understanding the key interactions that govern binding affinity and specificity. It can reveal how the molecule fits into a binding pocket and which functional groups are critical for its activity. researchgate.net
Molecular modeling and docking studies, such as those performed with the Surflex-Dock program for 4-amino-2-phenylquinazolines, can predict the binding modes of new analogs within the active site of a target protein, like the DNA-topo I complex. nih.gov These computational methods help in clarifying structure-activity relationships and guide the design of new derivatives with improved interactions. nih.gov
Other biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the compound's structure and dynamics in solution. Techniques like Fourier-transform infrared (FT-IR) spectroscopy, 1H-NMR, and 13C-NMR are routinely used to confirm the structure of newly synthesized derivatives. researchgate.netnih.gov More advanced NMR techniques can be used to study drug-target interactions, conformational changes upon binding, and binding kinetics. The combined application of these biophysical methods will be essential for building a comprehensive picture of the molecular basis of action for this important class of compounds, paving the way for the development of next-generation therapeutics and molecular probes.
Table 4: Application of Biophysical Techniques for Mechanistic Elucidation
| Technique | Information Provided | Application Example | Reference |
|---|---|---|---|
| X-Ray Crystallography | High-resolution 3D structure of compound-target complex; identifies key interactions. | Determined the planar structure and hydrogen bonding of 2-(1H-Benzimidazol-2-yl)phenol. | researchgate.net |
| Molecular Docking | Predicts binding modes and interactions within a target's active site. | Clarified the interaction mode of a quinazoline analog with the DNA-topo I complex. | nih.gov |
| NMR Spectroscopy | Confirms chemical structure; studies solution dynamics and drug-target interactions. | Used to confirm the structures of newly synthesized N-substituted benzimidazole analogues. | researchgate.net |
| FT-IR Spectroscopy | Identifies functional groups present in the molecule. | Characterized novel fluorescent benzimidazole derivatives. | nih.gov |
| Mass Spectrometry | Determines molecular weight and confirms compound identity. | Used in the structural confirmation of newly synthesized benzimidazole derivatives. | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
